Crystal Structure and Conformational Analysis of 2-Chloro-N-(3,4-dimethylphenyl)acetamide
The title compound crystallizes with two independent molecules in the asymmetric unit, both exhibiting an anti conformation between the C=O and N-H bonds [1]. This conformation contrasts with the syn conformation observed in the analogous compound 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide, highlighting how specific substituents on the phenyl ring can dramatically alter solid-state packing [1].
| Evidence Dimension | Conformation of the C=O bond relative to the N-H bond |
|---|---|
| Target Compound Data | Anti conformation |
| Comparator Or Baseline | 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide (syn conformation) |
| Quantified Difference | Qualitative difference in molecular geometry |
| Conditions | Single-crystal X-ray diffraction at 299 K |
Why This Matters
This unique crystal packing and hydrogen-bonding network directly influence bulk properties like solubility and stability, which are critical for developing robust analytical methods for impurity quantification.
- [1] Gowda, B. T., Foro, S., & Fuess, H. (2009). 2-Chloro-N-(3,4-dimethylphenyl)acetamide. Acta Crystallographica Section E, 65(Pt 5), o1022. DOI: 10.1107/S1600536809013051 View Source
